molecular formula C16H20Cl2N8O2S B8180640 Zalunfiban (dihydrochloride)

Zalunfiban (dihydrochloride)

Cat. No.: B8180640
M. Wt: 459.4 g/mol
InChI Key: GVDRCFLSNUIMCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RUC-4 (dihydrochloride) involves several steps, starting from the appropriate precursor molecules. The key steps include the formation of the core structure, followed by functionalization to introduce the necessary chemical groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of RUC-4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RUC-4 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives of RUC-4 (dihydrochloride) .

Mechanism of Action

RUC-4 (dihydrochloride) exerts its effects by binding to the αIIbβ3 integrin receptor on the surface of platelets. This binding inhibits the interaction of the receptor with fibrinogen, thereby preventing platelet aggregation. The molecular targets involved include the αIIbβ3 integrin receptor and the downstream signaling pathways that mediate platelet activation and aggregation .

Properties

IUPAC Name

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRCFLSNUIMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N8O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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